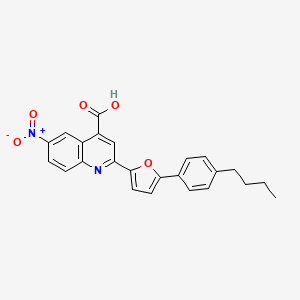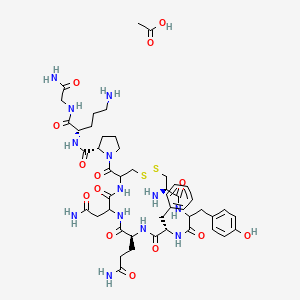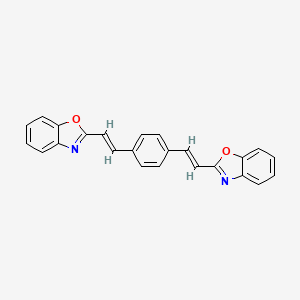
Benzoxazole, 2,2'-(p-phenylenedivinylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is a heterocyclic aromatic compound that features a benzoxazole moiety connected through a p-phenylenedivinylene linker. This compound is known for its unique structural properties and has been extensively studied for its applications in various fields, including organic electronics, photonics, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at a temperature of 50°C . Another approach involves the use of microwave irradiation in the presence of zinc chloride (ZnCl₂) and isopropanol solvent at 80°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and yield of the synthesis process . These methods not only improve the reaction rates but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, which exhibit enhanced biological and photophysical properties .
Scientific Research Applications
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of benzoxazole, 2,2’-(p-phenylenedivinylene)bis- involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking interactions with aromatic residues in proteins, leading to the inhibition of enzymatic activities. Additionally, the benzoxazole moiety can engage in hydrogen bonding with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole, 2,2’-(p-phenylenedivinylene)bis-: Similar structure but contains a sulfur atom instead of oxygen.
Benzimidazole, 2,2’-(p-phenylenedivinylene)bis-: Contains a nitrogen atom in place of oxygen in the benzoxazole ring.
Uniqueness
Benzoxazole, 2,2’-(p-phenylenedivinylene)bis- is unique due to its high thermal stability and excellent photophysical properties, making it a preferred choice for applications in organic electronics and photonics .
Properties
CAS No. |
5045-43-2 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-21-19(5-1)25-23(27-21)15-13-17-9-11-18(12-10-17)14-16-24-26-20-6-2-4-8-22(20)28-24/h1-16H/b15-13+,16-14+ |
InChI Key |
ROOBECXHWOYDIL-WXUKJITCSA-N |
Isomeric SMILES |
C1=CC=C2OC(=NC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
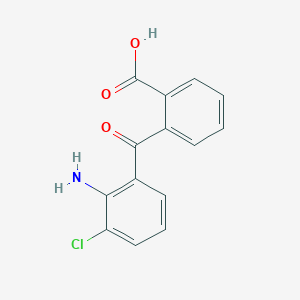
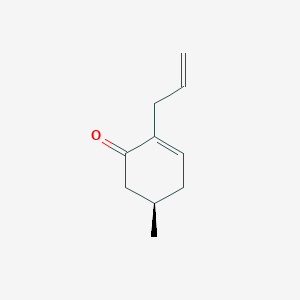
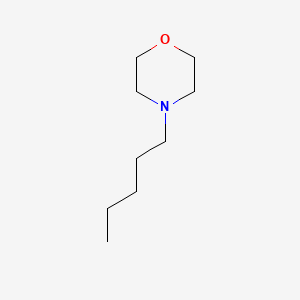
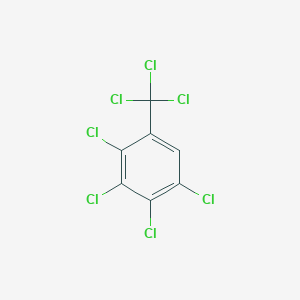
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
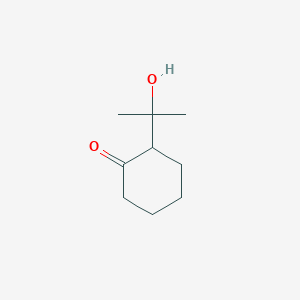
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)


